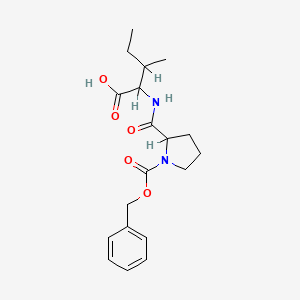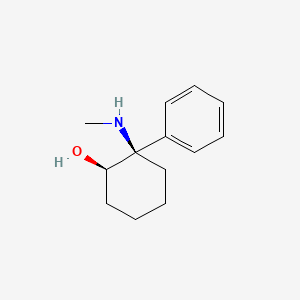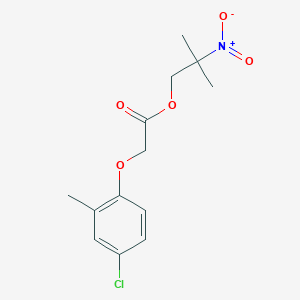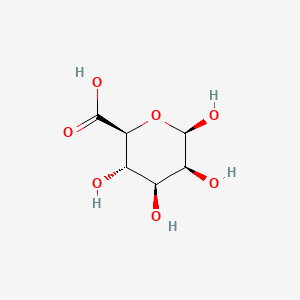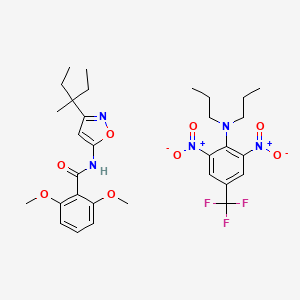
Snapshot TG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Snapshot TG is a pre-emergent herbicide widely used in agricultural and ornamental settings. It is a granular formulation containing two active ingredients: isoxaben and trifluralin. Isoxaben is a cell division inhibitor, while trifluralin inhibits root growth by disrupting cell division. This compound is effective in controlling a broad spectrum of annual broadleaf weeds and grasses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The active ingredients in Snapshot TG, isoxaben and trifluralin, are synthesized through distinct chemical processes:
Isoxaben: Synthesized via a multi-step process involving the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce isoxaben.
Trifluralin: Produced by the nitration of 4-chloro-2,6-dinitroaniline followed by reduction to form 4-chloro-2,6-dinitroaniline. This compound is then reacted with trifluoroacetic anhydride to yield trifluralin.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of isoxaben and trifluralin, followed by formulation into granular form. The granules are created by blending the active ingredients with inert carriers and binders, ensuring uniform distribution and stability.
Chemical Reactions Analysis
Types of Reactions
Snapshot TG undergoes various chemical reactions, including:
Oxidation: Isoxaben and trifluralin can undergo oxidation under certain conditions, leading to the formation of degradation products.
Reduction: Trifluralin can be reduced to form amine derivatives.
Substitution: Both active ingredients can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Degradation products such as carboxylic acids and nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Snapshot TG has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant cell division and root growth.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices.
Mechanism of Action
Snapshot TG exerts its effects through the following mechanisms:
Isoxaben: Inhibits cell division by disrupting the synthesis of cellulose in plant cell walls. This leads to stunted growth and eventual death of the weed.
Trifluralin: Inhibits root growth by interfering with microtubule formation during cell division. This prevents the proper development of root systems, leading to weed control.
Comparison with Similar Compounds
Snapshot TG is unique due to its combination of isoxaben and trifluralin, providing broad-spectrum control of weeds. Similar compounds include:
Pendimethalin: Another pre-emergent herbicide that inhibits root growth but lacks the cell division inhibition of isoxaben.
Oryzalin: Similar to trifluralin in its mode of action but used primarily in different crop settings.
Prodiamine: A pre-emergent herbicide with a similar mode of action to trifluralin but with a different chemical structure.
This compound stands out due to its dual-action mechanism, offering enhanced weed control compared to single-action herbicides.
Properties
CAS No. |
113691-20-6 |
|---|---|
Molecular Formula |
C31H40F3N5O8 |
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H24N2O4.C13H16F3N3O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3 |
InChI Key |
STUVSLBRVSEGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




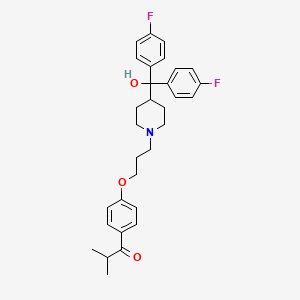


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

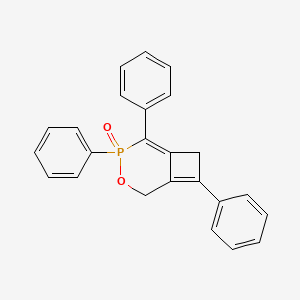
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

